2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
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Overview
Description
2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is a complex organic compound that features a pyrazole ring, a thiazole ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Formation of the thiazole ring: This involves the cyclization of α-haloketones with thiourea.
Coupling reactions: The final step involves coupling the pyrazole and thiazole intermediates using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups would yield aldehydes or acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Material Science: The compound can be used in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs).
Biological Studies: It can be used to study the interaction of pyrazole and thiazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. The pyrazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the aromatic rings.
Comparison with Similar Compounds
Similar Compounds
- 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
- 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-chlorophenyl)-1,3-thiazole
Uniqueness
The uniqueness of 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and a chlorophenyl substituent can enhance its interaction with biological targets and improve its solubility in organic solvents.
Properties
Molecular Formula |
C26H20ClN3O2S |
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Molecular Weight |
474.0 g/mol |
IUPAC Name |
2-[3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C26H20ClN3O2S/c1-31-21-7-3-5-18(13-21)23-15-25(19-6-4-8-22(14-19)32-2)30(29-23)26-28-24(16-33-26)17-9-11-20(27)12-10-17/h3-16H,1-2H3 |
InChI Key |
VHOHFCGVXANDHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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